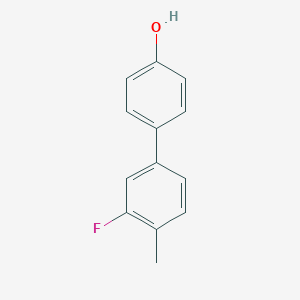

4-(3-Fluoro-4-methylphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(3-Fluoro-4-methylphenyl)phenol" is not directly synthesized or characterized in the provided papers. However, the papers do discuss various phenol derivatives with fluoro and methyl groups, which can offer insights into the chemical behavior and properties that might be expected from "this compound" .

Synthesis Analysis

The synthesis of phenol derivatives typically involves reactions such as oxidative polycondensation, as seen in the preparation of oligo-2-[(4-fluorophenyl) imino methylene] phenol using air oxygen and NaOCl in

Scientific Research Applications

Chemical Characterization and Protonation Studies

The compound 4-(3-Fluoro-4-methylphenyl)phenol, as part of its broader chemical family, has been involved in detailed protonation studies to understand its behavior in different acidic environments. Research conducted by Koeberg-Telder, Lambrechts, and Cerfontain (2010) investigated the protonation of phenol derivatives, including 4-fluorophenol, highlighting how these compounds are protonated predominantly on the oxygen atom, a behavior governed by acidity functions. This foundational study provides insight into the reactivity and potential applications of phenol derivatives in various chemical environments, including industrial and laboratory settings (Koeberg-Telder et al., 2010).

Antimycobacterial Activities

Ali and Yar (2007) explored the synthesis of novel derivatives of methylphenol for their antimycobacterial activities. Their findings indicated that specific phenol derivatives exhibit significant activity against isoniazid-resistant Mycobacterium tuberculosis. This suggests potential applications of this compound and its derivatives in the development of new antimicrobial agents, underscoring the importance of phenol compounds in medicinal chemistry (Ali & Yar, 2007).

Development of Chemosensors

Research by Roy (2021) on the development of fluorescent chemosensors based on phenol derivatives emphasizes the compound's role in sensing technology. These chemosensors exhibit high selectivity and sensitivity for detecting metal ions and other analytes, showcasing the versatility of phenol derivatives in environmental monitoring and diagnostic applications (Roy, 2021).

Synthesis and Characterization of Schiff Bases

The synthesis and characterization of novel ON donor Schiff bases, as studied by Shabbir et al. (2016), involve phenol derivatives as key intermediates. These compounds have shown promising biological activities and electrochemical properties, suggesting their potential in pharmaceutical development and material science (Shabbir et al., 2016).

Photovoltaic Properties Enhancement

Jeong et al. (2014) discovered that phenyl compounds, including those similar to this compound, can significantly enhance the power conversion efficiency of polymer solar cells. This research points to the application of phenol derivatives in improving renewable energy technologies (Jeong et al., 2014).

properties

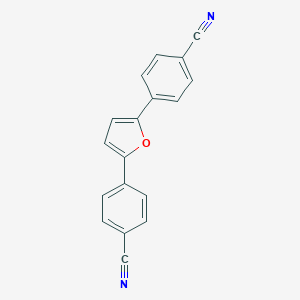

IUPAC Name |

4-(3-fluoro-4-methylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZNGVKCUOUMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609496 |

Source

|

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262001-75-1 |

Source

|

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)